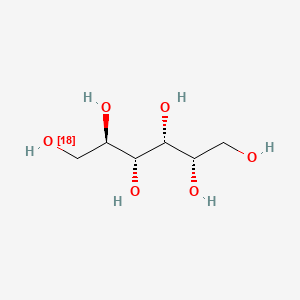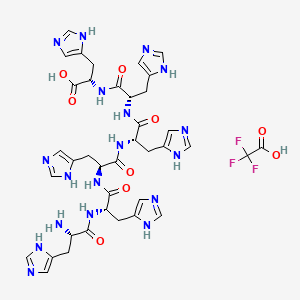
Hexa-His (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-His (TFA), also known as Hexa-Histidine Trifluoroacetate, is a peptide consisting of six histidine residues. It is commonly used as a metal binding site for recombinant proteins. This compound is widely utilized in affinity purification processes due to its strong binding affinity to metal ions such as nickel and cobalt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-His (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The histidine residues are protected with specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods
In industrial settings, the synthesis of Hexa-His (TFA) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-His (TFA) primarily undergoes coordination reactions with metal ions. The histidine residues in the peptide chain have imidazole side chains that can coordinate with metal ions such as nickel, cobalt, and copper. This coordination is the basis for its use in affinity purification .
Common Reagents and Conditions
The common reagents used in the synthesis and purification of Hexa-His (TFA) include:
- Protected histidine derivatives
- Trifluoroacetic acid (TFA)
- Nickel-nitrilotriacetic acid (Ni-NTA) for affinity purification
Major Products Formed
The major product formed from the synthesis of Hexa-His (TFA) is the peptide itself, which is then used for various applications in protein purification and research .
Applications De Recherche Scientifique
Hexa-His (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the study of metal-peptide interactions and the development of peptide-based materials.
Biology: Employed in the purification of recombinant proteins tagged with the hexa-histidine sequence.
Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic peptides.
Industry: Applied in the large-scale production of purified proteins for various industrial applications.
Mécanisme D'action
The mechanism by which Hexa-His (TFA) exerts its effects is based on its ability to coordinate with metal ions. The imidazole side chains of the histidine residues form strong bonds with metal ions, allowing the peptide to bind tightly to metal-affinity resins. This property is exploited in affinity purification processes to selectively isolate tagged proteins from complex mixtures .
Comparaison Avec Des Composés Similaires
Hexa-His (TFA) can be compared with other histidine-tagged peptides such as deca-histidine (deca-His) and double-histidine (double-His) tags. While all these peptides are used for metal-affinity purification, Hexa-His (TFA) is often preferred due to its optimal balance between binding strength and ease of elution . Deca-His tags provide stronger binding but may require harsher conditions for elution, while double-His tags offer weaker binding and may not be suitable for all applications .
List of Similar Compounds
- Deca-Histidine (deca-His)
- Double-Histidine (double-His)
- Poly-Histidine tags (varying lengths)
Propriétés
Formule moléculaire |
C38H45F3N18O9 |
|---|---|
Poids moléculaire |
954.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1 |
Clé InChI |
MAXXJEOKEOXUTK-FLQHCAAPSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


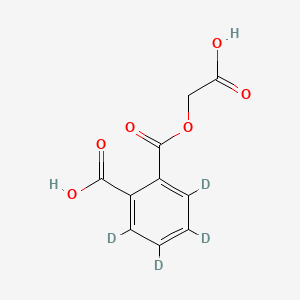
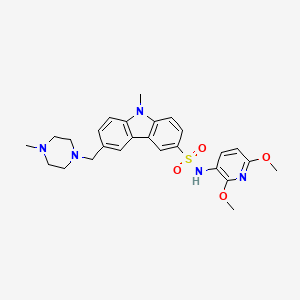
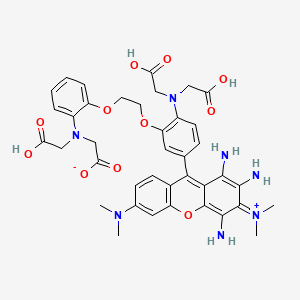
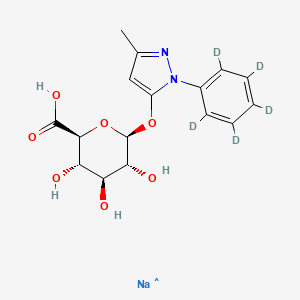
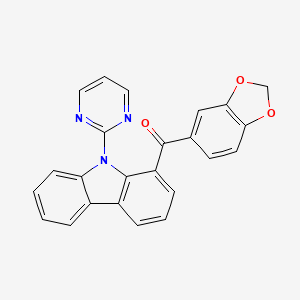
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
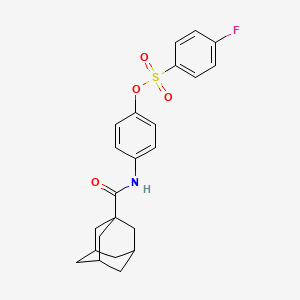
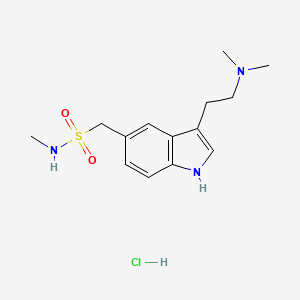
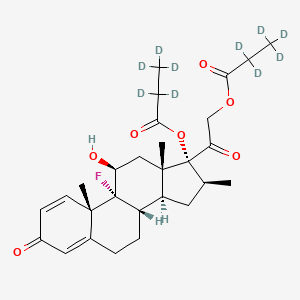
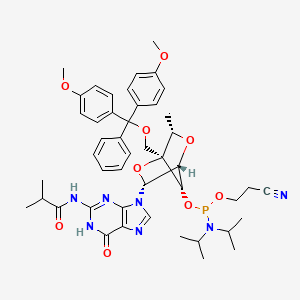
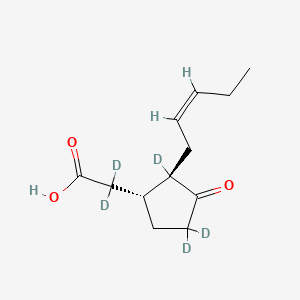
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
